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Compound of Interest

Compound Name: 2,4-Dimethyl-6-nitroaniline

Cat. No.: B108702 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,4-
Dimethyl-6-nitroaniline (CAS No: 1635-84-3), a significant intermediate in the synthesis of

dyes and pigments.[1][2] This document is intended for researchers, scientists, and

professionals in drug development who require a thorough understanding of the structural

characterization of this molecule through modern spectroscopic techniques. We will delve into

the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, underpinned by field-proven insights and established experimental

protocols.

Molecular Structure and Spectroscopic Overview
2,4-Dimethyl-6-nitroaniline, with the molecular formula C₈H₁₀N₂O₂, possesses a unique

substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint.[3]

The presence of an amino (-NH₂), a nitro (-NO₂), and two methyl (-CH₃) groups dictates the

electronic environment of the aromatic protons and carbons, as well as the molecule's

vibrational modes and fragmentation behavior upon ionization. Understanding these spectral

characteristics is paramount for confirming its identity, assessing its purity, and predicting its

reactivity.

Caption: Molecular structure of 2,4-Dimethyl-6-nitroaniline.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The chemical shifts and coupling patterns of the protons and carbons in 2,4-
Dimethyl-6-nitroaniline are highly informative.

¹H NMR Spectral Data and Interpretation
While a definitive, published ¹H NMR spectrum for 2,4-Dimethyl-6-nitroaniline is not readily

available in the searched literature, we can predict the expected spectrum based on the

analysis of its isomers and related substituted anilines. The aromatic region is expected to

show two singlets, corresponding to the two non-equivalent aromatic protons. The methyl

groups will also appear as distinct singlets in the aliphatic region, and the amine protons will

likely present as a broad singlet.

Predicted ¹H NMR Data:

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic H ~7.0-7.5 Singlet

Aromatic H ~6.5-7.0 Singlet

-NH₂ ~4.0-5.0 Broad Singlet

-CH₃ ~2.2-2.5 Singlet

-CH₃ ~2.0-2.3 Singlet

The electron-withdrawing nitro group will deshield the ortho and para protons, shifting them

downfield, while the electron-donating amino and methyl groups will have a shielding effect,

shifting the adjacent protons upfield. The exact chemical shifts will be a composite of these

effects.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the number and electronic environment of the

carbon atoms in the molecule. The available spectrum for 4,6-Dimethyl-2-nitroaniline (an

alternative name for 2,4-Dimethyl-6-nitroaniline) allows for a detailed analysis.[4]
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¹³C NMR Data Summary:

Carbon Atom Chemical Shift (ppm)

C-NH₂ ~145-150

C-NO₂ ~130-135

C-CH₃ ~120-125

C-CH₃ ~115-120

Aromatic CH ~110-115

Aromatic CH ~105-110

-CH₃ ~15-20

-CH₃ ~15-20

The carbons attached to the electron-withdrawing nitro group and the electron-donating amino

group will be significantly shifted. The quaternary carbons will generally have lower intensities

compared to the protonated carbons.

Caption: Correlation of carbon environments with ¹³C NMR chemical shifts.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of 2,4-Dimethyl-6-nitroaniline in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6]

Ensure the sample is fully dissolved to avoid spectral artifacts.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

is locked onto the deuterium signal of the solvent to ensure stability.[6]

Acquisition Parameters: For ¹H NMR, a standard pulse sequence is used with a sufficient

number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled

sequence is typically employed, and a larger number of scans is required due to the lower

natural abundance of the ¹³C isotope.[7]
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Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the NMR spectrum. Phasing, baseline correction, and referencing of the spectrum are

performed.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information

about the functional groups present. The IR spectrum of 2,4-Dimethyl-6-nitroaniline is

available from the NIST WebBook.[3]

IR Spectral Data Summary:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 N-H stretch Primary Amine (-NH₂)

3100-3000 C-H stretch Aromatic C-H

2980-2850 C-H stretch Methyl (-CH₃)

1600-1585, 1500-1400 C=C stretch Aromatic Ring

1550-1475 Asymmetric N-O stretch Nitro (-NO₂)

1360-1290 Symmetric N-O stretch Nitro (-NO₂)

900-675 C-H out-of-plane bend Substituted Aromatic

The spectrum clearly shows the characteristic absorptions for the primary amine (N-H

stretching), the nitro group (asymmetric and symmetric N-O stretching), the aromatic ring (C-H

and C=C stretching), and the methyl groups (C-H stretching).[8][9][10]

Experimental Protocol for IR Spectroscopy
Sample Preparation: For solid samples like 2,4-Dimethyl-6-nitroaniline, the KBr pellet

method is common. A small amount of the sample is ground with dry potassium bromide

(KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull or attenuated total

reflectance (ATR) can be used.
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Background Spectrum: A background spectrum of the empty sample compartment (or the

KBr pellet without the sample) is recorded to subtract atmospheric and instrumental

interferences.

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as its fragmentation pattern upon ionization. The electron ionization (EI)

mass spectrum of 2,4-Dimethyl-6-nitroaniline is available from the NIST WebBook.[3]

Mass Spectrometry Data Summary:

m/z Interpretation

166 Molecular Ion [M]⁺

149 [M - OH]⁺

121 [M - NO₂]⁺

91 [C₇H₇]⁺ (tropylium ion)

77 [C₆H₅]⁺ (phenyl ion)

The molecular ion peak at m/z 166 confirms the molecular weight of the compound.[3] The

fragmentation pattern is consistent with the structure, showing characteristic losses of

fragments such as OH (potentially from a rearrangement involving the nitro group) and the nitro

group itself. The presence of tropylium and phenyl ions is typical for substituted aromatic

compounds.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b108702?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C1635843&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C1635843&Mask=80
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M]+.
m/z = 166

[M - OH]+
m/z = 149

- OH

[M - NO2]+
m/z = 121

- NO2

[C7H7]+
m/z = 91

- CH2N

[C6H5]+
m/z = 77

- CH2

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2,4-Dimethyl-6-nitroaniline in EI-MS.

Experimental Protocol for Mass Spectrometry
Sample Introduction: For a volatile solid like 2,4-Dimethyl-6-nitroaniline, a direct insertion

probe or a gas chromatography (GC) inlet can be used to introduce the sample into the ion

source.[2]

Ionization: In electron ionization (EI), the sample molecules are bombarded with a high-

energy electron beam, causing the ejection of an electron and the formation of a molecular

ion.[12]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[2]

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.
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Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a robust and unambiguous

structural confirmation of 2,4-Dimethyl-6-nitroaniline. Each technique offers complementary

information, from the connectivity of atoms and the nature of functional groups to the overall

molecular weight and fragmentation behavior. This guide serves as a valuable resource for

scientists and researchers, enabling them to confidently identify and characterize this important

chemical intermediate. The provided protocols offer a standardized approach to data

acquisition, ensuring reproducibility and accuracy in experimental results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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